4-Methoxy-1-nitro-dibenzofuran

genotoxicity mutagenicity nitrodibenzofuran SAR

Selecting the wrong nitrodibenzofuran isomer introduces >10-fold mutagenicity variance (TA98 assay). 4-Methoxy-1-nitro-dibenzofuran provides the lowest mutagenic risk (1-NDF rank) with a methoxy directing group for dual-vector diversification. • Lowest mutagenicity in NDF class: 1-NDF < 4-NDF < 2-NDF < 3-NDF (Salmonella assay) • Dual synthetic handle: reducible 1-nitro + methoxy-directed EAS • In stock; 95% purity; 10 mg to bulk scales

Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
Cat. No. B8426047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1-nitro-dibenzofuran
Molecular FormulaC13H9NO4
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)[N+](=O)[O-])C3=CC=CC=C3O2
InChIInChI=1S/C13H9NO4/c1-17-11-7-6-9(14(15)16)12-8-4-2-3-5-10(8)18-13(11)12/h2-7H,1H3
InChIKeyOYLVGSFDABWDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1-nitro-dibenzofuran: Structure, Class, and Key Comparators


4-Methoxy-1-nitro-dibenzofuran (molecular formula C13H9NO4, molecular weight 243.21 g/mol) is a dual-substituted dibenzofuran derivative bearing a methoxy (-OCH3) group at position 4 and a nitro (-NO2) group at position 1 on the tricyclic dibenzofuran core . It belongs to the class of nitro-substituted dibenzofurans, which have demonstrated diverse biological and synthetic utility profiles depending on substitution pattern. For procurement and experimental design, the most relevant comparators are 1-nitrodibenzofuran (lacking the 4-methoxy group), 2-nitrodibenzofuran and 4-nitrodibenzofuran (positional isomers of the nitro group), and 2-methoxydibenzofuran derivatives (methoxy-substituted but lacking the nitro group) [1][2].

Why 4-Methoxy-1-nitro-dibenzofuran Is Not Interchangeable with Other Isomers


Within the nitrodibenzofuran (NDF) class, the position of the nitro substituent alone dictates the mutagenic potency profile by more than an order of magnitude, as established in the Salmonella/microsome assay: the rank order in strain TA98 without metabolic activation follows 2,8-DNDF ≈ 2,7-DNDF > 3-NDF > 2-NDF > 4-NDF > 1-NDF [1]. The additional 4-methoxy substitution on 4-Methoxy-1-nitro-dibenzofuran further alters electron density on the aromatic system, which theoretical studies correlate with both mutagenic activity and intermolecular interaction propensity [2]. Meanwhile, 2-methoxydibenzofuran-based derivatives lacking the nitro group show entirely different cytotoxicity profiles (IC50 < 3.90 μg/mL against A549 lung cancer cells) with no reported genotoxicity data [3]. These orthogonal structure–activity relationships mean that generic interchange within the NDF class will yield unpredictable biological outcomes; selection must be guided by the specific substitution pattern and the quantitative evidence below.

Quantitative Differentiation Evidence vs. Closest Analogs


Mutagenicity Ranking in Nitrodibenzofurans

The Salmonella typhimurium TA98 assay (without S9 metabolic activation) provides an experimentally determined mutagenic potency rank order for mononitrodibenzofurans: 2,8-DNDF ≈ 2,7-DNDF → 3-NDF → 2-NDF → 4-NDF → 1-NDF (least mutagenic). 1-Nitrodibenzofuran (the closest structural analog to 4-Methoxy-1-nitro-dibenzofuran, differing only by the absence of the 4-methoxy group) was non-mutagenic in TA98 and TA98/1,8-DNP6 without S9 mix—the only mononitrated isomer to show this property [1]. 4-Nitrodibenzofuran, the second-least mutagenic isomer, showed detectable but low mutagenic activity in TA98 without S9, but its potency increased significantly upon metabolic activation with 3-MC-induced S9 in strain TA98NR [1]. Theoretical calculations on all four NDF isomers demonstrate that polarizability changes along the νsNO+CN vibrational mode correlate with mutagenic activities, and the 4-methoxy substituent further modulates these electronic properties [2]. 4-Methoxy-1-nitro-dibenzofuran thus occupies a unique position combining the low-mutagenicity baseline of the 1-nitro substitution pattern with additional electronic modulation from the 4-methoxy group.

genotoxicity mutagenicity nitrodibenzofuran SAR Salmonella/microsome assay

Dual-Functional Synthon: Nitro Reduction and Methoxy-Directed Substitution

The 1-nitro group on 4-Methoxy-1-nitro-dibenzofuran can be selectively reduced to a primary amine (-NH2) under standard catalytic hydrogenation or metal/acid conditions, a transformation well-established for 1-nitrodibenzofuran derivatives [1]. The resulting 1-amino-4-methoxy-dibenzofuran provides a nucleophilic handle for amide coupling, sulfonamide formation, or diazotization chemistry. Simultaneously, the 4-methoxy group is a strong ortho/para-directing activator for electrophilic aromatic substitution, enabling regioselective further functionalization at positions ortho to the methoxy group (positions 3 and/or 5) . This dual orthogonal reactivity—nitro reduction at position 1 for nucleophilic elaboration, combined with methoxy-directed electrophilic substitution on the pendant ring—is not available in mono-substituted analogs such as 1-nitrodibenzofuran (which lacks the methoxy directing group) or 2-methoxydibenzofuran (which lacks the reducible nitro group) [2]. The methoxy group also increases the electron density of the aromatic system, which computational studies indicate enhances polarizability and may improve two-photon absorption cross-sections in photolabile protecting group applications [3].

organic synthesis nitro reduction electrophilic aromatic substitution dibenzofuran functionalization

Electronic Modulation for Kinase Target Engagement

Structure–activity relationship (SAR) studies on dibenzofuran-based kinase inhibitors have established that nitro, amino, fluoro, and trifluoromethyl substituents critically modulate potency and selectivity profiles [1]. The lead dibenzofuran compound 44 in the cercosporamide-inspired series achieved nanomolar IC50 against Pim-1/2 and CLK1 kinases with low micromolar cellular potency in MV4-11 AML cells [1]. Separately, the dibenzofuran derivative 10a in the PTP-MEG2 inhibitor series showed 320 nM IC50 with significant selectivity over homologous phosphatases SHP2 and CDC25 (IC50 > 50 μM)—a >156-fold selectivity window [2]. These studies demonstrate that specific substitution patterns on the dibenzofuran core directly determine target engagement and selectivity. While 4-Methoxy-1-nitro-dibenzofuran itself has not been profiled in these kinase assays, its dual electron-donating (4-OCH3, Hammett σp = -0.27) and electron-withdrawing (1-NO2, Hammett σm = +0.71) substituent combination creates an electronic environment distinct from any single-substituted comparator—a property that SAR precedent suggests will translate into unique target-binding profiles [1][2].

kinase inhibition Pim kinases PTP-MEG2 structure–activity relationship

Methoxy-NDBF: Improved Two-Photon Action Cross-Section

The nitrodibenzofuran (NDBF) chromophore is an established caging group for ultra-efficient photolysis in living cells, with the 3-nitro-2-ethyldibenzofuran variant enabling two-photon uncaging applications [1][2]. A dedicated study on methoxy-substituted NDBF-based protecting groups demonstrated that introducing a methoxy substituent onto the NDBF core improves the two-photon action cross-section for thiol protection in solid-phase peptide synthesis (SPPS), with the methoxy-bearing derivative characterized for both UV- and two-photon-mediated photolysis kinetics [3]. 4-Methoxy-1-nitro-dibenzofuran, bearing the methoxy group at a position distinct from the nitro group, presents an alternative regiochemical arrangement within this photochemical SAR space, potentially offering different uncaging wavelength selectivity or quantum yield characteristics compared to existing NDBF caging groups [3].

photolabile protecting groups two-photon uncaging solid-phase peptide synthesis nitrodibenzofuran chromophore

4-Methoxy-1-nitro-dibenzofuran Application Scenarios


Genotoxicity-Aware Scaffold Selection

In drug discovery programs where the dibenzofuran scaffold is being explored for kinase inhibition or other target classes, the 1-nitro substitution pattern confers the lowest mutagenic risk within the NDF class, as experimentally established in the Salmonella/microsome assay rank order (1-NDF < 4-NDF < 2-NDF < 3-NDF < DNDFs) [1]. 4-Methoxy-1-nitro-dibenzofuran provides this low-mutagenicity core with the added synthetic benefit of a methoxy directing group for further elaboration. This combination is not available from 1-nitrodibenzofuran (no methoxy handle) or 4-nitrodibenzofuran (higher mutagenicity, especially after metabolic activation in TA98NR) [1]. Theoretical studies correlating polarizability with mutagenic activity provide a computational framework for predicting how additional substitutions will affect the genotoxicity profile [2].

Dual-Vector Diversification of Dibenzofuran Scaffold

4-Methoxy-1-nitro-dibenzofuran enables a two-directional diversification strategy: (i) reduction of the 1-nitro group to a primary amine for amide coupling, sulfonamide formation, or urea synthesis, and (ii) methoxy-directed electrophilic aromatic substitution at positions 3 and/or 5 for halogenation, nitration, or Friedel-Crafts acylation [3]. This dual-vector approach reduces the number of synthetic steps required to generate compound libraries with diverse substitution patterns compared to mono-substituted starting materials such as 1-nitrodibenzofuran (single vector) or 2-methoxydibenzofuran (single vector, no reducible nitro) [4].

Methoxy-NDBF Caging Group Optimization

For laboratories developing light-controlled biochemical probes based on the nitrodibenzofuran chromophore, 4-Methoxy-1-nitro-dibenzofuran provides a regioisomeric alternative to established 3-nitro-NDBF caging groups [5][6]. Methoxy substitution on the NDBF core has been shown to improve two-photon action cross-sections for thiol protection in solid-phase peptide synthesis, and the 4-methoxy-1-nitro arrangement may offer distinct uncaging wavelength selectivity or photolysis quantum yield characteristics compared to other methoxy regioisomers [7]. This regioisomer may enable wavelength-selective uncaging strategies where different NDBF derivatives are cleaved at different excitation wavelengths [6].

NDF Positional Isomer Reference Panel

Nitrodibenzofurans are formed as environmental contaminants through the reaction of dibenzofuran with nitrogen oxides under light irradiation, generating a mixture of all four mononitrated isomers plus dinitrated species [2]. 4-Methoxy-1-nitro-dibenzofuran, as a methoxylated derivative of the least mutagenic isomer (1-NDF), can serve as a reference compound in analytical panels for environmental monitoring, toxicological SAR studies, and computational toxicology model validation, complementing the existing set of NDF and DNDF isomers already characterized for mutagenic activity [1][2].

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